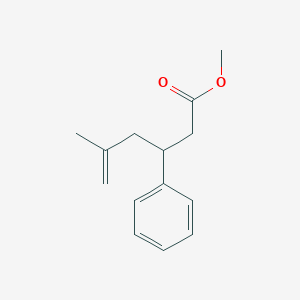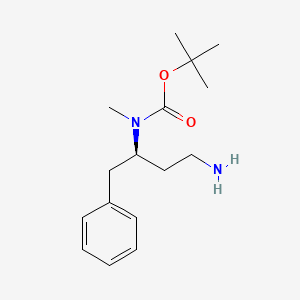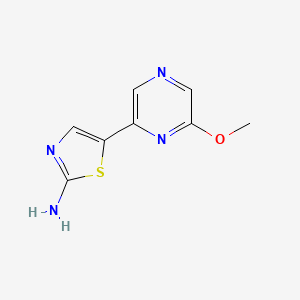
5-(6-Methoxypyrazin-2-yl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Methoxypyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxypyrazin-2-yl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrazine moiety. One common method involves the reaction of 2-aminothiazole with 2-chloro-6-methoxypyrazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5-(6-Methoxypyrazin-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazine rings .
科学研究应用
5-(6-Methoxypyrazin-2-yl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and as a building block for more complex molecules.
作用机制
The mechanism of action of 5-(6-Methoxypyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
5-(2-Pyridyl)thiazol-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
5-(2-Furyl)thiazol-2-amine: Contains a furan ring instead of a pyrazine ring.
5-(2-Thienyl)thiazol-2-amine: Contains a thiophene ring instead of a pyrazine ring.
Uniqueness
5-(6-Methoxypyrazin-2-yl)thiazol-2-amine is unique due to the presence of both a methoxy group and a pyrazine ring, which can influence its electronic properties and reactivity. This unique structure may contribute to its specific biological activities and potential therapeutic applications .
属性
分子式 |
C8H8N4OS |
|---|---|
分子量 |
208.24 g/mol |
IUPAC 名称 |
5-(6-methoxypyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H8N4OS/c1-13-7-4-10-2-5(12-7)6-3-11-8(9)14-6/h2-4H,1H3,(H2,9,11) |
InChI 键 |
RZAVOGVKDBACTP-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=CN=C1)C2=CN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





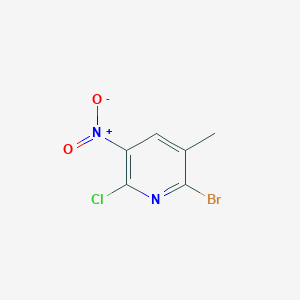

![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)
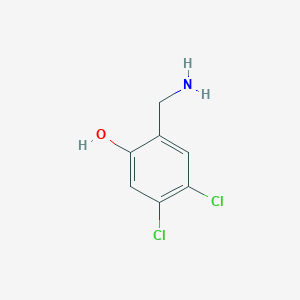

![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)
